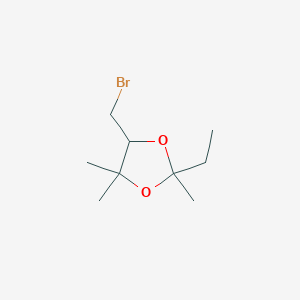
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a bromomethyl group attached to a dioxolane ring, which is further substituted with ethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-ethyl-2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
科学的研究の応用
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism of action of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Iodomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Hydroxymethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is unique due to the bromine atom’s size and reactivity. Bromine is larger and more polarizable than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s ability to stabilize adjacent positive charges through inductive effects enhances the compound’s reactivity .
特性
CAS番号 |
89995-36-8 |
|---|---|
分子式 |
C9H17BrO2 |
分子量 |
237.13 g/mol |
IUPAC名 |
5-(bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-5-9(4)11-7(6-10)8(2,3)12-9/h7H,5-6H2,1-4H3 |
InChIキー |
YJCVNEYYFIDXJA-UHFFFAOYSA-N |
正規SMILES |
CCC1(OC(C(O1)(C)C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
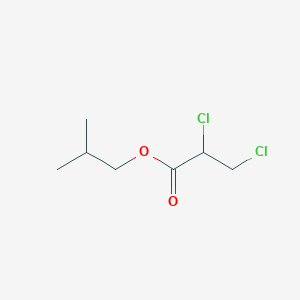

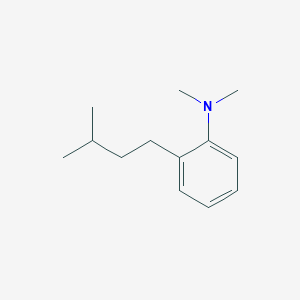
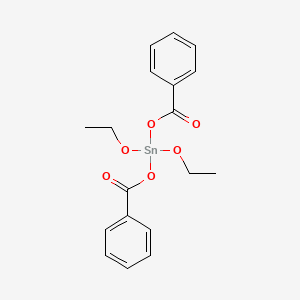
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

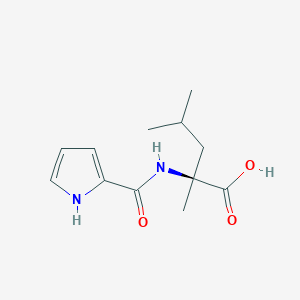
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
